glycyl-L-proline 2-naphthylamide
Overview
Description
Glycyl-L-proline 2-naphthylamide (GPN) is a compound commonly used to disturb lysosomes . It is supposedly cleaved by the lysosomal enzyme cathepsin C, which results in the accumulation of the dipeptide inside lysosomes, leading to osmotic stress and rupturing of lysosomal membranes .
Synthesis Analysis
Glycyl-proline naphthylamidase (Gly-Pro-Nase) was discovered in 39.4% (±3.4) of peripheral blood lymphocytes of healthy adult humans and in 38.5% (±3.1) of peripheral blood lymphocytes of mini-pigs using glycyl-L-proline-4-methoxy-2-naphthylamide as the substrate .Chemical Reactions Analysis
The enzyme activity in lymphocytes is not influenced by 10^-3 M EDTA, 10^-3 M N-ethyl-maleimide, and 10^-3 M MnCl2. It is inhibited to about 50% by 1.4·10^-4 M Pb (NO3)2 .Scientific Research Applications
Enzyme Studies and Diagnostic Significance
Glycyl-L-proline naphthylamidase (Gly-Pro-Nase) activity has been identified in human and mini-pig lymphocytes, primarily confined to lysosomes. This enzyme activity varies among individual lymphocytes and is present in differentiated lymphocytes, especially those with ring-shaped nucleoli. Its activity is not parallel to that of acid esterase or acid phosphatase. Gly-Pro-Nase is neither present in blastically transformed lymphocytes nor in epithelial lymphocytes of the human jejunum. Studies are ongoing to explore its metabolic and diagnostic significance in various diseases of the hematopoietic system (Lojda, 1977).
Serum Aminopeptidase and Clinical Variations
Human serum contains an aminopeptidase capable of cleaving glycyl-proline from glycyl-proline naphthylamide. This enzyme exhibits variations in activity levels among healthy individuals and patients with different health conditions, such as rheumatoid arthritis. The enzyme's activity is distinct from other enzymes hydrolyzing monoamino acid naphthylamides and shows no correlation with leucine naphthylamide hydrolyzing enzymes in patient samples (Hopsu-Havu, Jansén, & Järvinen, 1970).
Localization in Tissue Sections
A peptidase capable of liberating naphthylamine from glycyl-dl-proline naphthylamide (Gly-Pro-NA) is present in various rat tissues. This enzyme has been localized in tissue sections using diazo coupling reaction and indirect immunologic techniques, involving antibodies prepared against the enzyme purified from rat liver and kidney (Hopsu-Havu & Ekfors, 2004).
Brush Border Peptidase Activities
Glycyl-L-proline β-naphthylamide hydrolyzing activity is almost entirely localized in the brush border of the human small intestine. The enzymatic activities hydrolyzing this substrate, along with other peptidase and β-naphthylamidase activities, were measured in intestinal biopsies of celiac patients. These activities were normal in children with celiac disease in histologic remission, but significantly reduced in active celiac disease, indicating the importance of brush border peptidases in digestion, particularly in the context of celiac disease (Andria et al., 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-naphthalen-2-ylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-11-16(21)20-9-3-6-15(20)17(22)19-14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11,18H2,(H,19,22)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQUUNDBFODDFP-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
glycyl-L-proline 2-naphthylamide | |
CAS RN |
16046-01-8 | |
Record name | 16046-01-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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